![molecular formula C12H18ClN3O B1476957 2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine CAS No. 2022220-92-2](/img/structure/B1476957.png)
2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine
Overview
Description
2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine, often referred to as 2C3EP, is an organic compound belonging to the pyrazine family. It has a wide variety of applications in the fields of chemistry and biology. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceutical drugs, dyes, and other organic compounds. In addition, it has been used in the study of biochemical and physiological processes in various organisms.
Scientific Research Applications
Dipeptidyl Peptidase IV (DPP IV) Inhibitors
Research has shown the importance of pyrazine derivatives, including 2-Chloro-3-(2-(ethoxymethyl)piperidin-1-yl)pyrazine, in the development of DPP IV inhibitors. DPP IV inhibitors are a class of antidiabetic drugs that prevent the inactivation of incretin hormones, thus enhancing insulin secretion in response to glucose. The quest for new DPP IV inhibitors is driven by the need for treatments that have minimal side effects and long-term safety. Pyrazine derivatives are explored for their potential to meet these criteria, demonstrating the chemical's relevance in diabetes treatment research (Mendieta, Tarragó, & Giralt, 2011).
Pyrazine Derivatives' Pharmacological Effects
Pyrazine derivatives are recognized for their wide range of pharmacological effects, including antibacterial, antifungal, antimycobacterial, anti-inflammatory, analgesic, anticancer, antidiabetic, and antiviral activities. This versatility highlights the significance of pyrazine compounds in drug discovery and development. The exploration of these derivatives, including the synthesis and potential applications, underscores the chemical's utility across different therapeutic areas (Ferreira & Kaiser, 2012).
Control Strategies in Food Industry
In the food industry, the understanding and control of pyrazines formation through the Maillard reaction are crucial for enhancing flavor profiles while minimizing the formation of undesirable by-products. Pyrazines contribute to the nutty, roasted flavors in various food products. Research into controlling the Maillard reaction to optimize pyrazines formation without negative effects is an area of significant interest, showcasing the chemical's relevance beyond pharmaceuticals into food science (Yu et al., 2021).
properties
IUPAC Name |
2-chloro-3-[2-(ethoxymethyl)piperidin-1-yl]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O/c1-2-17-9-10-5-3-4-8-16(10)12-11(13)14-6-7-15-12/h6-7,10H,2-5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNSNRAPNIXGSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCCN1C2=NC=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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